molecular formula C15H16O B6370989 5-(3,5-Dimethylphenyl)-2-methylphenol CAS No. 1261910-77-3

5-(3,5-Dimethylphenyl)-2-methylphenol

Cat. No.: B6370989
CAS No.: 1261910-77-3
M. Wt: 212.29 g/mol
InChI Key: AXXAOJBXHMWZPZ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is substituted with two methyl groups at the 3 and 5 positions, and another methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenol with 2-bromo-1-methylbenzene under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to enhance the efficiency of the reaction. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-2-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenol
  • 2,4-Dimethylphenol
  • 2,6-Dimethylphenol

Uniqueness

5-(3,5-Dimethylphenyl)-2-methylphenol is unique due to the specific arrangement of methyl groups and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-6-11(2)8-14(7-10)13-5-4-12(3)15(16)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXAOJBXHMWZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683719
Record name 3',4,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-77-3
Record name 3',4,5'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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